molecular formula C14H26N2O2 B14931926 N,N'-cyclohexane-1,4-diylbis(2-methylpropanamide)

N,N'-cyclohexane-1,4-diylbis(2-methylpropanamide)

Cat. No.: B14931926
M. Wt: 254.37 g/mol
InChI Key: HOFSLEMKHWMASP-UHFFFAOYSA-N
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Description

2-METHYL-N-[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl ring and multiple amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE typically involves the reaction of 2-methylpropanamide with a cyclohexyl derivative under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the correct formation of the amide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This process involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium azide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

2-METHYL-N-[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-METHYL-N-[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropanamide
  • N-Methylpropanamide
  • N,N-Dimethylacetamide

Uniqueness

2-METHYL-N-[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE is unique due to its complex structure, which includes a cyclohexyl ring and multiple amide groups. This structure imparts specific chemical properties and reactivity that distinguish it from simpler amides and related compounds.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

2-methyl-N-[4-(2-methylpropanoylamino)cyclohexyl]propanamide

InChI

InChI=1S/C14H26N2O2/c1-9(2)13(17)15-11-5-7-12(8-6-11)16-14(18)10(3)4/h9-12H,5-8H2,1-4H3,(H,15,17)(H,16,18)

InChI Key

HOFSLEMKHWMASP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1CCC(CC1)NC(=O)C(C)C

Origin of Product

United States

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